Tributyl(phenylsulfanyl)stannane

Descripción general

Descripción

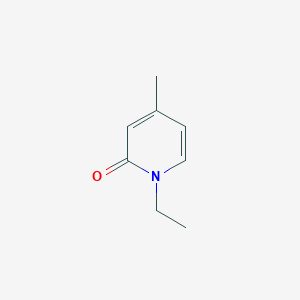

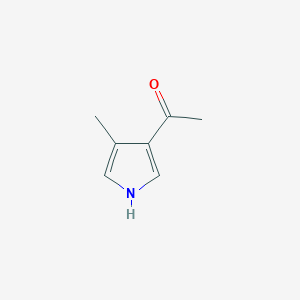

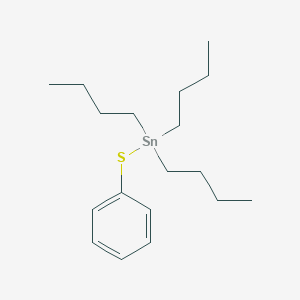

Tributyl(phenylsulfanyl)stannane is an organotin compound . It is also known by other names such as Tributyl[(2-2H)phenyl]stannane and Phenyltributylstannane .

Molecular Structure Analysis

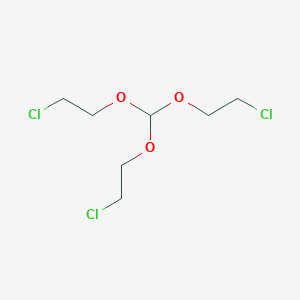

The molecular formula of Tributyl(phenylsulfanyl)stannane is C18H32SSn. Its average mass is 368.163 Da and its monoisotopic mass is 369.158875 Da .Chemical Reactions Analysis

Organotin hydrides, such as Tributyltin hydride, are known to be good radical reducing agents . They can be used in various reactions, including the Barton-McCombie reaction, Barton decarboxylation, dehalogenation, and intramolecular radical cyclization .Physical And Chemical Properties Analysis

Tributyl(phenylsulfanyl)stannane has a boiling point of 373.0±0.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.8 mmHg at 25°C, and it has an enthalpy of vaporization of 59.6±3.0 kJ/mol .Aplicaciones Científicas De Investigación

Organic Synthesis

Tributyl(phenylsulfanyl)stannane is widely used in organic synthesis, particularly in Stille coupling reactions . This process involves the coupling of organostannanes with aryl, vinyl, or acyl halides under the influence of palladium catalysts. The compound serves as a nucleophilic agent that facilitates the formation of carbon-carbon bonds, which is a fundamental step in constructing complex organic molecules .

Catalysis

In the field of catalysis, Tributyl(phenylsulfanyl)stannane can act as a Lewis acid to catalyze various reactions, including aldol and Michael additions . Its ability to stabilize negative charges makes it an effective catalyst for promoting reactions that form new carbon-carbon and carbon-heteroatom bonds .

Material Science

The compound’s unique properties make it valuable in material science, particularly in the development of organotin polymers . These polymers exhibit potential applications in electronics, coatings, and as materials with antifouling properties .

Medicinal Chemistry

Organotin compounds like Tributyl(phenylsulfanyl)stannane are explored for their biocidal activities . Research is ongoing to evaluate their efficacy as potential antitumor and antimicrobial agents , given their ability to disrupt cellular processes in pathogens and cancer cells .

Environmental Chemistry

Tributyl(phenylsulfanyl)stannane is used in environmental chemistry to study the degradation of organotin compounds in ecosystems. Its role in understanding the bioaccumulation and toxicity of organotins is crucial for assessing environmental risks and developing remediation strategies .

Nanotechnology

This compound is instrumental in the synthesis of nanoscale materials . It can be used to introduce tin atoms into nanomaterials, which can alter their electrical and optical properties, making them suitable for applications in photovoltaics and sensors .

Radical Chemistry

The stannane moiety in Tributyl(phenylsulfanyl)stannane is involved in radical reactions, particularly in hydrostannolysis and hydrostannation . These reactions are essential for the formation of organotin hydrides , which are valuable intermediates in synthetic chemistry .

Alternative to Toxic Organotin Compounds

Efforts are being made to use Tributyl(phenylsulfanyl)stannane as a less toxic alternative to other organotin compounds. Its reactivity profile is being studied to replace more hazardous substances in various chemical processes .

Safety and Hazards

Tributyltin compounds are known for their high toxicity and high fat solubility (lipophilicity) . They are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are classified as Acute Tox. 3, Acute Tox. 4, Skin Corr. 2, Eye Irrit. 2, Repr. 1B, and STOT RE 1 .

Relevant Papers One relevant paper discusses the use of a stannane, which is simple to prepare, in standard radical reactions as a replacement for Bu3SnH and Ph3SnH . The tin-containing byproducts are removed by mild hydrolysis and extraction with aqueous NaHCO3 . The performance of this new reagent was tested for reactions involving halides, selenides, Barton-McCombie deoxygenation, and enyne cyclization .

Mecanismo De Acción

Target of Action

Tributyl(phenylsulfanyl)stannane, also known as Phenyltributylstannane , is an organotin compound. Organotin compounds are known for their role as radical reducing agents . They primarily target molecules such as halides or related molecules, alkenes, and alkynes .

Mode of Action

The compound interacts with its targets through a process known as hydro-stannolysis . This involves the cleavage of a bond in the target molecule and the subsequent addition of a tin hydride . The tin in the compound has a pronounced affinity for sulfur, which can be exploited in various reactions .

Biochemical Pathways

The affected pathways primarily involve radical reactions . These reactions usually involve stannyl radicals in chain mechanisms . Some of the key reactions that employ tin hydrides are dehalogenation and intramolecular radical cyclization .

Pharmacokinetics

Organotin compounds are generally known for their high toxicity and high fat solubility (lipophilicity) , which can impact their bioavailability.

Result of Action

The result of the action of Tributyl(phenylsulfanyl)stannane is the reduction of target molecules, leading to various chemical transformations . For example, it can be used in reactions involving halides, selenides, and the Barton-McCombie deoxygenation .

Propiedades

IUPAC Name |

tributyl(phenylsulfanyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZSLBCRQNKUPC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309072 | |

| Record name | Tributyl(phenylthio)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tributyl(phenylsulfanyl)stannane | |

CAS RN |

17314-33-9 | |

| Record name | Tributyl(phenylthio)stannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17314-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl(phenylthio)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyl(phenylsulfanyl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)

![Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B91898.png)